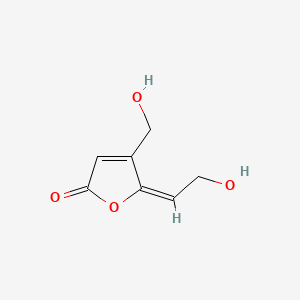
Ascladiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ascladiol is a butenolide that is furan-2(5H)-one which is substituted by a hydroxymethyl group at position 4 and a 2-hydroxyethylidene group at position 5 (the 5E isomer). A direct precursor of patulin in cell-free preparations of Penicillium urticae patulin-minus mutants J1 and S11, but not S15. It has a role as a mycotoxin. It is a butenolide and a primary allylic alcohol.
Wissenschaftliche Forschungsanwendungen
Biotransformation of Toxins
Ascladiol is identified as a less-toxic compound that results from the degradation of patulin, a mycotoxin contaminating apples, by Gluconobacter oxydans. This biotransformation is significant in reducing the toxicity of contaminated apples and apple products (Ricelli et al., 2006).
Non-Toxicity of Ascladiol
Research shows that ascladiol, formed during the brewing of alcoholic beverages from patulin degradation, is not toxic to human cells. This supports the strategy of patulin detoxification leading to ascladiol accumulation to limit patulin risks (Tannous et al., 2017).
Patulin Degradation
The yeast Pichia caribbica can effectively degrade patulin, resulting in intermediate degradation products like (E)- and (Z)-ascladiol. This process demonstrates ascladiol’s role in less toxic and non-poisonous final degradation products, making it a viable approach for patulin detoxification (Zheng et al., 2018).
Effects on Intestinal Mucosa
Studies involving the effects of ascladiol on porcine intestinal mucosa indicate that high levels of patulin can induce mild toxic effects on intestinal tissue, whereas ascladiol is apparently non-toxic. This highlights its potential safety in biological systems (Maidana et al., 2016).
Patulin Transformation in Cider Production
During the production of cider from contaminated apple juice, Saccharomyces cerevisiae degrades patulin, resulting in more polar metabolites, including ascladiol. This degradation process is essential for ensuring the safety of cider products (Moss & Long, 2002).
Eigenschaften
CAS-Nummer |
32013-85-7 |
|---|---|
Produktname |
Ascladiol |
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(5E)-5-(2-hydroxyethylidene)-4-(hydroxymethyl)furan-2-one |
InChI |
InChI=1S/C7H8O4/c8-2-1-6-5(4-9)3-7(10)11-6/h1,3,8-9H,2,4H2/b6-1+ |
InChI-Schlüssel |
HLJKDERCZVTVSN-LZCJLJQNSA-N |
Isomerische SMILES |
C1=C(/C(=C\CO)/OC1=O)CO |
SMILES |
C1=C(C(=CCO)OC1=O)CO |
Kanonische SMILES |
C1=C(C(=CCO)OC1=O)CO |
Andere CAS-Nummern |
81183-44-0 |
Synonyme |
ascladiol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



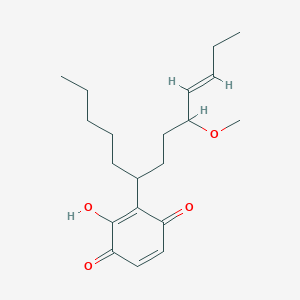
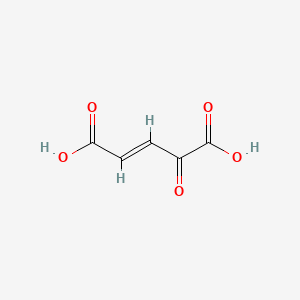
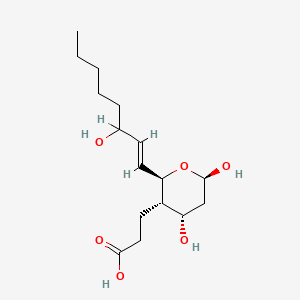
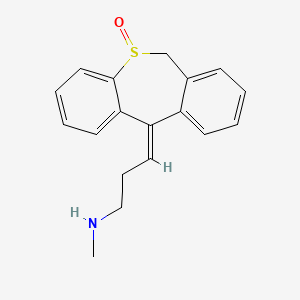
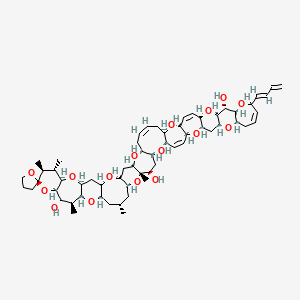
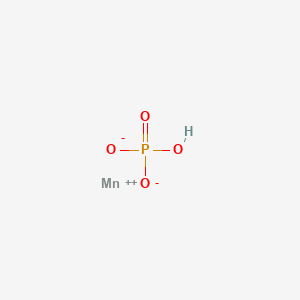
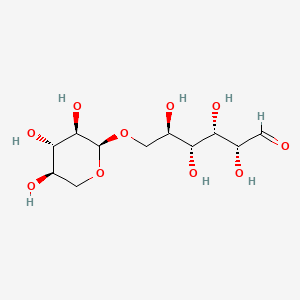
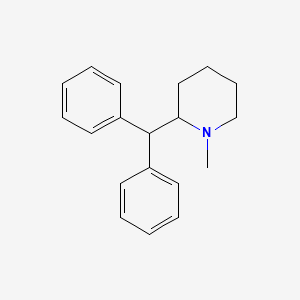
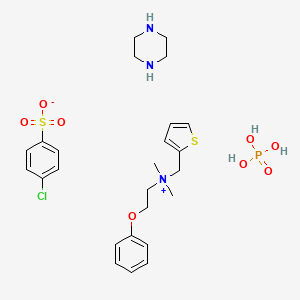
![2-(6-Fluoro-10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triaza-cyclopenta[b]fluoren-9-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B1236827.png)
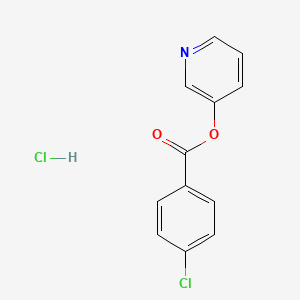
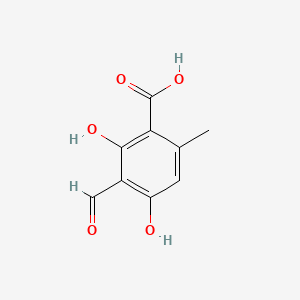
![N-[(3S,6S,9S,12R,15S,18Z,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1236834.png)
![(3R,3aR,4R,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1236836.png)